molecular formula C8H8N2O2 B13239568 methyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate

methyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate

Cat. No.: B13239568
M. Wt: 164.16 g/mol
InChI Key: JZPOZBNFUCYFSO-UHFFFAOYSA-N
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Description

Molecular Formula and Weight

  • Molecular formula : $$ \text{C}8\text{H}8\text{N}2\text{O}2 $$
  • Molecular weight : 164.16 g/mol

The pyrazole ring ($$ \text{C}3\text{H}3\text{N}2 $$) contributes aromatic stability, while the methyl group at N1 introduces steric hindrance. The propiolate ester ($$ \text{C}4\text{H}4\text{O}2 $$) adds rigidity due to the sp-hybridized carbons in the triple bond.

Crystallographic Characterization and Bond Geometry

While direct crystallographic data for this compound remains unreported, bond geometries can be inferred from related pyrazole-propiolate derivatives.

Key Bond Features

  • C≡C triple bond : ~1.20 Å (characteristic of sp-hybridized carbons).
  • C=O carbonyl bond : ~1.21 Å (typical for ester groups).
  • Pyrazole ring bonds : Alternating single/double bonds (1.34–1.38 Å), consistent with aromatic delocalization.

The ester group adopts a planar configuration due to resonance between the carbonyl and adjacent oxygen, while the pyrazole ring maintains a near-perfect pentagonal symmetry. The methyl group at N1 causes minor distortions in bond angles (~2–3°) compared to unsubstituted pyrazoles.

Comparative Analysis with Related Pyrazole-Propiolate Derivatives

This compound shares structural motifs with several analogues (Table 1):

Compound Key Structural Differences Impact on Properties
tert-Butyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate tert-Butyl ester instead of methyl Increased steric bulk, reduced solubility
Methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate Saturated propanoate ester Higher flexibility, lower thermal stability
Lithium 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate Lithium counterion Enhanced ionic character, polar solubility

The triple bond in this compound differentiates it from saturated esters (e.g., propanoate derivatives), conferring greater rigidity and electronic conjugation. Compared to tert-butyl analogues, the methyl ester reduces steric hindrance, enhancing reactivity in nucleophilic substitutions.

Tautomeric Behavior and Conformational Dynamics

Pyrazoles typically exhibit tautomerism between 1H- and 2H- forms. However, the 1-methyl group in this compound locks the tautomeric equilibrium into the 1H configuration, preventing proton migration.

Conformational Analysis

  • Propiolate ester : The triple bond restricts rotation, fixing the ester group in a linear conformation.
  • Pyrazole ring : Minimal puckering due to aromatic stabilization, with the methyl group at N1 favoring a planar geometry.

Quantum mechanical calculations predict two low-energy conformers differing by ±5° in the dihedral angle between the pyrazole and propiolate moieties. These conformers interconvert via a low-energy barrier (<2 kcal/mol), suggesting dynamic flexibility in solution.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

methyl 3-(1-methylpyrazol-3-yl)prop-2-ynoate

InChI

InChI=1S/C8H8N2O2/c1-10-6-5-7(9-10)3-4-8(11)12-2/h5-6H,1-2H3

InChI Key

JZPOZBNFUCYFSO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C#CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The most commonly reported synthetic method for this compound involves the nucleophilic substitution reaction of 1-methyl-1H-pyrazole with propargyl bromide under basic conditions. The reaction typically proceeds in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation of the pyrazole nitrogen and formation of the alkyne ester moiety.

Step Reagents/Conditions Description
1 1-methyl-1H-pyrazole, potassium carbonate Base deprotonates pyrazole nitrogen
2 Propargyl bromide Alkylating agent introducing the prop-2-ynoate group
3 Dimethylformamide (DMF), heat (e.g., 60-80 °C) Solvent and temperature facilitate reaction
4 Workup and purification Extraction and chromatography to isolate product

This method yields this compound in moderate to good yields and is scalable for industrial production with optimization for continuous flow and purification techniques such as flash chromatography.

Industrial Scale Production

On an industrial scale, the synthetic route remains similar but is optimized for:

  • Higher throughput by using continuous flow reactors.
  • Enhanced purity by employing advanced chromatographic techniques.
  • Process control to minimize side reactions and improve yield.

The industrial process typically involves:

  • Controlled addition of propargyl bromide to the pyrazole solution.
  • Use of excess base to drive the reaction to completion.
  • Efficient solvent recovery and product isolation.

This ensures the compound is produced with high purity suitable for pharmaceutical or material science applications.

Alternative Synthetic Approaches

While the direct alkylation method is predominant, alternative approaches involving cycloaddition reactions have been reported in related pyrazole chemistry. For example, the cycloaddition of azido-pyrazoles with methyl prop-2-ynoate derivatives can yield pyrazole-containing esters with different substitution patterns, though these are more complex and less direct for the target compound.

Reaction Conditions and Mechanistic Insights

Reaction Conditions

  • Base: Potassium carbonate is commonly used to deprotonate the pyrazole nitrogen, enhancing nucleophilicity.
  • Solvent: Dimethylformamide (DMF) is preferred due to its polarity and ability to dissolve both organic and inorganic reagents.
  • Temperature: Elevated temperatures (60-80 °C) accelerate the nucleophilic substitution.
  • Time: Reaction times vary from several hours to overnight depending on scale and conditions.

Mechanism

The reaction proceeds via an SN2 mechanism:

  • Deprotonation of the pyrazole nitrogen by potassium carbonate.
  • Nucleophilic attack of the pyrazole anion on the electrophilic carbon of propargyl bromide.
  • Displacement of bromide ion and formation of the alkylated product this compound.

Chemical Reactivity and Transformations

This compound can participate in various chemical reactions, which are important for further derivatization:

Reaction Type Reagents/Conditions Major Products
Oxidation Potassium permanganate, aqueous medium Carboxylic acids or ketones
Reduction Lithium aluminum hydride (LiAlH4), anhydrous ether Corresponding alkanes or alkenes
Nucleophilic Substitution Amines or thiols with sodium hydride base Substituted pyrazole derivatives

These transformations enable the compound’s use as a versatile building block in synthetic organic chemistry.

Research Findings and Data

Yield and Purity Data

Parameter Typical Value
Reaction Yield 60-85% (depending on conditions)
Purity after Chromatography >95% (by HPLC or NMR analysis)
Melting Point Not typically reported; compound is an oil or low-melting solid

Spectroscopic Characterization

  • [^1H NMR](pplx://action/followup): Signals corresponding to the methyl group on pyrazole nitrogen (~3.8 ppm), alkyne proton (~2.5 ppm), and ester methyl (~3.7 ppm).
  • [^13C NMR](pplx://action/followup): Resonances for alkyne carbons (~80-90 ppm), ester carbonyl (~165-170 ppm), and pyrazole carbons.
  • Mass Spectrometry: Molecular ion peak consistent with C9H9N2O2 (molecular weight ~177 g/mol).

These data confirm the structure and purity of the synthesized compound.

Comparative Analysis with Related Compounds

Compound Name Functional Group Reactivity Profile Application Focus
This compound Ester with alkyne linker Versatile for substitution and cycloaddition Synthetic intermediate, bioactivity studies
3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoic acid Carboxylic acid More polar, acidic Biological activity, drug design
1-methyl-1H-pyrazole-3-carboxamide Amide Stable, hydrogen bonding Medicinal chemistry

The ester functionality in this compound imparts unique solubility and reactivity characteristics, making it a preferred intermediate for further chemical elaboration.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the alkyne moiety, where nucleophiles like amines or thiols can add to the triple bond.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alkenes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences between methyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate and related propargyl esters (derived from ):

Compound Name Ester Group Aromatic Substituent Key Features
This compound Methyl 1-Methylpyrazole Pyrazole N-H bonding potential
Tert-butyl 3-(2-hydroxyphenyl)prop-2-ynoate Tert-butyl 2-Hydroxyphenyl Phenolic OH for H-bonding
Ethyl 3-(2-amino-5-fluorophenyl)prop-2-ynoate Ethyl 2-Amino-5-fluorophenyl Amino and fluorine substituents
Ethyl 3-(2-amino-4-chlorophenyl)prop-2-ynoate Ethyl 2-Amino-4-chlorophenyl Chlorine enhances lipophilicity
Key Observations:

Ester Group Influence :

  • The methyl ester in the target compound offers higher hydrolytic reactivity compared to bulky tert-butyl esters, which are more stable under acidic/basic conditions. Ethyl esters balance reactivity and steric hindrance.
  • Bulkier esters (e.g., tert-butyl) may reduce solubility in polar solvents but improve thermal stability .

Aromatic Substituent Effects: Pyrazole vs. Functional Groups: Hydroxyl (-OH) and amino (-NH₂) groups in phenyl derivatives enhance hydrophilicity and H-bond donor capacity, whereas halogens (e.g., F, Cl) increase lipophilicity and electronic effects.

Propargyl Linker :

  • The triple bond in all compounds introduces rigidity, affecting conformational flexibility. This may influence binding to biological targets or catalytic activity in cross-coupling reactions.

Hydrogen Bonding and Crystallization

  • Target Compound: The pyrazole’s N–H group can act as a hydrogen-bond donor, while the ester carbonyl (C=O) serves as an acceptor. This may lead to dimeric or chain-like motifs in crystals, as observed in Etter’s graph-set analysis .
  • Hydroxyphenyl Derivative: The phenolic -OH group forms strong O–H···O bonds, often creating robust supramolecular architectures. Such interactions are critical in pharmaceutical cocrystals .

Biological Activity

Methyl 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by data tables and findings from recent research.

Chemical Structure and Properties

This compound has a unique molecular structure characterized by a pyrazole ring, an alkyne moiety, and an ester functional group. The molecular formula is C8H8N2O2C_8H_8N_2O_2, with a molecular weight of approximately 164.16 g/mol. The presence of the pyrazole ring is significant as it is often associated with diverse biological activities.

The mechanism of action for this compound involves its ability to interact with specific biological targets, including enzymes and receptors. This compound may inhibit enzymatic activity by binding to active sites, thereby preventing substrate interaction and subsequent catalytic processes. The precise pathways through which these interactions occur are still under investigation but are believed to involve modulation of signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, a study reported that certain pyrazole derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Pyrazole derivatives are known to inhibit key oncogenic pathways, including those involving BRAF(V600E) and EGFR . In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been documented. It is believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property could make it beneficial for treating conditions characterized by chronic inflammation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth (e.g., E. coli),
AnticancerInduction of apoptosis in cancer cell lines ,
Anti-inflammatoryInhibition of COX and pro-inflammatory cytokines

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the efficacy of various pyrazole derivatives against common pathogens. This compound showed significant inhibition against Gram-positive bacteria, indicating its potential application in treating infections caused by resistant strains .
  • Cancer Research : In a comparative study on pyrazole derivatives' cytotoxic effects on breast cancer cells, this compound was found to significantly reduce cell viability in MDA-MB-231 cells when combined with doxorubicin, suggesting a synergistic effect that could enhance treatment outcomes .

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